molecular formula C8H6BrClO2 B3189607 2-Bromo-2-(3-chlorophenyl)acetic acid CAS No. 3381-74-6

2-Bromo-2-(3-chlorophenyl)acetic acid

Número de catálogo: B3189607
Número CAS: 3381-74-6
Peso molecular: 249.49 g/mol
Clave InChI: YXFVWXWKXCZRTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-2-(3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a bromine atom and a 3-chlorophenyl group

Synthetic Routes and Reaction Conditions:

    Bromination of 3-chlorophenylacetic acid: One common method involves the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields this compound.

    Grignard Reaction: Another method involves the reaction of 3-chlorobenzyl bromide with magnesium in dry ether to form a Grignard reagent, which is then reacted with carbon dioxide to yield the desired product after acidification.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-(3-chlorophenyl)ethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: 2-Hydroxy-2-(3-chlorophenyl)acetic acid.

    Oxidation: 2-(3-Chlorophenyl)acetic acid.

    Reduction: 2-(3-Chlorophenyl)ethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of 2-Bromo-2-(3-chlorophenyl)acetic acid is in the development of pharmaceuticals. It serves as an intermediate in the synthesis of antiplatelet agents like Clopidogrel, which is used to prevent thrombotic events in patients with cardiovascular diseases . The compound's structure allows it to interact effectively with biological targets, making it valuable for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These properties can be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways within microorganisms .

Agricultural Applications

The compound also finds utility as an agricultural chemical. Its derivatives are employed as herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance . The effectiveness of these compounds can be enhanced through modifications in their chemical structure.

Case Studies and Research Findings

Another research study evaluated the antimicrobial efficacy of various halogenated acetic acids, including this compound. It was found that these compounds exhibited significant activity against several strains of bacteria, suggesting potential for development as antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-Bromo-2-(3-chlorophenyl)acetic acid involves its ability to act as a precursor to active pharmaceutical ingredients. The bromine and chlorine atoms in the compound can participate in various biochemical interactions, influencing the activity of enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the derivative being synthesized.

Comparación Con Compuestos Similares

  • 2-Bromo-2-(2-chlorophenyl)acetic acid
  • 2-Bromo-2-(4-chlorophenyl)acetic acid
  • 2-Bromo-2-(3-fluorophenyl)acetic acid

Comparison: 2-Bromo-2-(3-chlorophenyl)acetic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it may offer different pharmacological properties and reactivity patterns, making it a valuable compound for specific synthetic and pharmaceutical applications.

Actividad Biológica

2-Bromo-2-(3-chlorophenyl)acetic acid is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of 3-chlorotoluene with bromoacetic acid using aluminum chloride as a catalyst. This method allows for the introduction of bromine and chlorine substituents at specific positions on the aromatic ring, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its cytotoxic effects against cancer cell lines, as well as its antimicrobial properties.

Cytotoxicity Studies

Recent research indicates that derivatives of this compound exhibit varying levels of cytotoxicity against human cancer cell lines. For instance, a study evaluated the compound's antiproliferative effects on A549 (lung cancer) and HeLa (cervical cancer) cells. The results demonstrated modest cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

Cell Line IC50 (µM) Activity
A5499.94Moderate cytotoxicity
HeLa7.95Moderate cytotoxicity

The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that compounds with similar structural features exhibit selective activity against bacterial pathogens, including Chlamydia species. This selectivity suggests that modifications to the molecular structure can influence the spectrum of antimicrobial activity .

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with cellular targets involved in growth regulation and apoptosis. For example, it has been suggested that binding to the colchicine-binding site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Case Studies

  • Cytotoxicity against Cancer Cell Lines : A study conducted by researchers evaluated several halogenated compounds for their anticancer properties. The findings indicated that this compound derivatives exhibited significant growth inhibition in both A549 and HeLa cells, reinforcing the importance of halogen substitution in enhancing biological activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against Chlamydia. The results highlighted that certain derivatives demonstrated effective inhibition at concentrations significantly lower than those required for traditional antibiotics, suggesting a potential therapeutic application in treating infections caused by this pathogen .

Propiedades

IUPAC Name

2-bromo-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVWXWKXCZRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-chlorophenylacetic acid (20.90 g, 122.52 mmol) and NBS (23.50 g, 133.14 mmol) were dissolved in carbon tetrachloride (300 mL), then BPO (300 mg) was added, the resulting reaction was heated to reflux under a sunlamp for 5 hours, then cooled to room temperature, filtered and concentrated to give the desired α-bromo-3-chlorophenylacetic acid. 5.00 g of this acid was then reacted with 3,4-dimethyl benzenethiol (2.85 g, 20.62 mmol) and sodium hydride (60% oil dispersion, 4.50 g, 87.50 mmol) to yield Intermediate 3, which was used in the next synthetic step without further purification.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Chlorophenylacetic acid (20.90 g, 122.51 mmol) and N-Bromosuccinimide NBS (23.50 g, 132.03 mmol) were dissolved in carbon tetrachloride (300 mL). Benzoyl peroxide BPO (300 mg) was added and the resulting reaction mixture was heated to reflux under a sunlamp for 5 hours, then cooled to room temperature, filtered and concentrated to give the desired α-bromo-3-chlorophenylacetic acid, component “A”. 10.00 g of this acid were dissolved in MeOH (100 mL) and 2 mL of sulfuric acid were added. The resulting reaction mixture was refluxed for 3 hours, and then concentrated. The residue was diluted with ether (150 mL) and washed with water, dried over sodium sulfate, and then concentrated to give the methyl ester. The methyl ester was reacted with the component “B”, 3,4-dimethylaniline (CAS 95-64-7) (6.89 g, 1.5 eq), and potassium carbonate (13.00 g, 2.5 eq) in methylethyl ketone and the mixture heated with stirring at 80° C. for 14 hours. After concentration, MeOH (50 mL) was added, followed by KOH (5.00 g). The reaction mixture was refluxed for 6 hours, acidified with concentrated HCl, and then concentrated. The resulting residue was diluted with ether and washed with water, then dried over sodium sulfate and concentrated to the 2-(3-chlorophenyl)-2-((3,4-dimethylphenyl)amino)acetic acid, which was used in the next step without further purification. Crude 2-(3-chlorophenyl)-2-(3,4-dimethylphenyl)amino)acetic acid reacted with 1,1′-carbonyldiimidazole (2.40 g, 14.81 mmol) and (Z)-N′-hydroxy-2-(methylamino) nicotinimidamide (1.80, 10.83 mmol) according to the protocols as outlined in general procedure described above to afford Compound 1.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
N-Bromosuccinimide NBS
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-(3-chlorophenyl)acetic acid
Reactant of Route 2
2-Bromo-2-(3-chlorophenyl)acetic acid
Reactant of Route 3
2-Bromo-2-(3-chlorophenyl)acetic acid
Reactant of Route 4
2-Bromo-2-(3-chlorophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-2-(3-chlorophenyl)acetic acid
Reactant of Route 6
2-Bromo-2-(3-chlorophenyl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.